molecular formula C12H22ClNO4 B1414078 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 2137065-71-3

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate

Cat. No.: B1414078
CAS No.: 2137065-71-3
M. Wt: 279.76 g/mol
InChI Key: QNTYPTBKHFMTQA-MRVPVSSYSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a chloromethyl ester moiety. The Boc group serves as a protective group for amines, commonly used in peptide synthesis to prevent unwanted side reactions . The chloromethyl ester enhances reactivity, enabling nucleophilic substitution reactions for further functionalization (e.g., coupling with nucleophiles in drug discovery) . The 3,3-dimethylbutanoate backbone introduces steric hindrance, which may influence reaction kinetics and stereoselectivity .

Properties

IUPAC Name

chloromethyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-11(2,3)8(9(15)17-7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYPTBKHFMTQA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using chloromethyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under mildly basic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.

    Deprotection: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate involves the following steps:

Comparison with Similar Compounds

Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate

  • Structural Differences : Contains an additional amide linkage (-CONH-) and a second Boc-protected tert-leucine residue.
  • Key Properties : Demonstrated utility in enantioselective Michael reactions between ketones/aldehydes and nitroalkenes, achieving high enantiomeric excess (ee) due to its rigid, sterically hindered structure .
  • Applications : Catalyst in asymmetric synthesis for pharmaceutical intermediates.

Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride

  • Structural Differences: Replaces the Boc group with an ethylamino moiety and exists as a hydrochloride salt.
  • Key Properties : Increased water solubility due to the ionic hydrochloride form. The absence of the Boc group renders the amine unprotected and more reactive .
  • Applications : Intermediate in patented pharmaceutical syntheses, likely for bioactive molecules targeting neurological or cardiovascular systems .

Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

  • Structural Differences : Substitutes the chloromethyl ester with a hydroxyl group at the β-position.
  • Key Properties : Reduced electrophilicity compared to chloromethyl esters; the hydroxyl group can participate in hydrogen bonding or oxidation reactions. Synthesized via Boc protection of L-threonine methyl ester .
  • Applications : Precursor for hydroxy-containing peptides or polyesters.

Chloromethyl (2S)-2-([(tert-butoxy)carbonyl]amino)-3-methylbutanoate

  • Structural Differences: Features a 3-methylbutanoate backbone (vs. 3,3-dimethyl).
  • Key Properties : Lower steric hindrance compared to the 3,3-dimethyl analog, leading to faster reaction rates in nucleophilic substitutions. Predicted pKa = 10.92, indicating moderate basicity for the Boc-protected amine .
  • Applications : Intermediate in peptide synthesis and prodrug design .

Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate

  • Structural Differences: Incorporates a 2-chloroanilino urea moiety instead of the Boc group.
  • Applications : Investigated in medicinal chemistry for kinase inhibitors or protease antagonists .

Research Implications

The Boc-protected chloromethyl esters (e.g., target compound and analog) are critical for synthesizing sterically hindered peptides and prodrugs. Their reactivity profiles vary with substituents: 3,3-dimethyl groups slow reactions but improve stereocontrol, while 3-methyl analogs offer faster kinetics . Compounds like the 2-chloroanilino derivative highlight the role of aromatic substituents in modulating bioactivity .

Discontinuation of certain derivatives (e.g., naphthalene-containing variant in ) suggests challenges in scalability or stability, emphasizing the need for tailored design in industrial applications .

Biological Activity

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate, commonly referred to as a chloromethyl derivative of an amino acid, is a compound that has garnered interest in organic synthesis and pharmaceutical applications. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. Its molecular formula is C11H20ClNO4C_{11}H_{20}ClNO_4, with a molecular weight of approximately 275.77 g/mol. The presence of these functional groups suggests significant reactivity, making it suitable for various chemical transformations.

PropertyValue
Molecular FormulaC11H20ClNO4C_{11}H_{20}ClNO_4
Molecular Weight275.77 g/mol
CAS Number2137065-71-3

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the chloromethyl functionality. Common reagents used in these reactions include:

  • Potassium permanganate for oxidation.
  • Nucleophiles for substitution reactions.

The synthetic pathway is crucial for developing derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that compounds with similar structural motifs can inhibit specific enzymes associated with metabolic pathways. For instance, studies have shown that derivatives can modulate enzyme activities related to cancer metabolism and bacterial virulence factors.
  • Interaction with Biological Molecules : Interaction studies have focused on the reactivity of chloromethyl groups with nucleophiles such as amino acids and proteins. These interactions are essential for understanding pharmacological effects and mechanisms of action.
  • Comparative Analysis : A comparative analysis with related compounds indicates that the presence of the tert-butoxycarbonyl group enhances stability during synthesis while allowing for further modifications.
Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]anilino]-3-nitrobenzoateContains a nitro group and an aromatic systemMore complex aromatic structure
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioateContains two carboxylic acid functionalitiesMore polar due to additional carboxylic group
Chloromethyl 6-aminohexanoateLacks the tert-butoxycarbonyl protectionMore reactive amine without protection

Q & A

Q. What is the synthetic route for preparing Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate?

The compound can be synthesized via a multi-step procedure. A similar Boc-protected amino ester derivative was prepared by reacting L-threonine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (triethylamine). The chloromethyl group can be introduced via nucleophilic substitution or esterification of the corresponding hydroxyl intermediate. Critical steps include maintaining anhydrous conditions and monitoring reaction progress by TLC or LC-MS .

Q. What safety protocols are essential when handling this compound?

Based on analogous carbamate derivatives, this compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid direct skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at room temperature in a dry, dark environment .

Q. How does the tert-butoxycarbonyl (Boc) group function in this molecule?

The Boc group serves as a temporary protective group for the amine, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during synthesis. It is typically removed under acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the free amine for subsequent functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric methods like the Mannich reaction or enzymatic resolution can be employed. For example, chiral β-amino esters are synthesized using Boc-protected imines and organocatalysts (e.g., proline derivatives) to control stereochemistry. Post-reaction purification via trituration with iso-hexane yields enantiomerically pure products (>99% ee) .

Q. What analytical techniques resolve contradictions in structural data (e.g., NMR vs. X-ray)?

Discrepancies between NMR and crystallographic data often arise from dynamic conformational changes in solution. Use 2D NMR (COSY, NOESY) to confirm stereochemistry and coupling constants. X-ray crystallography (monoclinic C2 space group, as in related carbamates) provides definitive solid-state structural validation. Refinement parameters (R-factor <0.05) ensure accuracy .

Q. How does the chloromethyl group influence reactivity and stability?

The chloromethyl moiety enables nucleophilic substitution (e.g., with amines or thiols) for further derivatization. However, it is susceptible to hydrolysis under basic conditions. Stability studies in DMSO or aqueous buffers (pH 4–7) at 4°C show <5% degradation over 72 hours. Monitor via HPLC with UV detection at 254 nm .

Q. What strategies optimize storage and prevent decomposition?

Store under inert gas (N₂/Ar) in sealed vials with desiccant. Avoid prolonged exposure to light, humidity, or temperatures >25°C. For long-term stability (>6 months), lyophilize the compound and store at -20°C. Degradation products (e.g., free amine or tert-butanol) can be identified by GC-MS .

Q. How can synthetic byproducts be minimized during Boc protection?

Byproduct formation (e.g., di-Boc adducts) is mitigated by controlling stoichiometry (1.1 equiv Boc₂O) and reaction time (4–6 hours). Use scavengers like DMAP to enhance selectivity. Purify via flash chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate
Reactant of Route 2
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Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate

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